4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
CAS No.: 270262-96-9
Cat. No.: VC2422573
Molecular Formula: C13H8ClNO3S
Molecular Weight: 293.73 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde - 270262-96-9](/images/structure/VC2422573.png)
Specification
CAS No. | 270262-96-9 |
---|---|
Molecular Formula | C13H8ClNO3S |
Molecular Weight | 293.73 g/mol |
IUPAC Name | 4-(4-chlorophenyl)sulfanyl-3-nitrobenzaldehyde |
Standard InChI | InChI=1S/C13H8ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |
Standard InChI Key | VWXMGEQTGZRDOQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl |
Canonical SMILES | C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl |
Introduction
Physical and Chemical Properties
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde exhibits distinctive physical and chemical properties that are summarized in Table 1. These properties are essential for understanding its behavior in various chemical reactions and biological systems.
Table 1: Physical and Chemical Properties of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
Property | Value |
---|---|
CAS Number | 270262-96-9 |
Molecular Formula | C₁₃H₈ClNO₃S |
Molecular Weight | 293.73 g/mol |
Melting Point | 118-120°C |
Physical Form | Solid |
Color | Not specified (likely off-white to yellowish) |
Solubility | Limited information available |
pKa | Not reported |
LogP | Not reported |
The compound is commercially available with a typical purity of 95% . Its relatively high melting point indicates significant intermolecular forces in its crystal structure, likely due to the presence of multiple functional groups capable of intermolecular interactions.
Structural Characteristics
Chemical Structure
The chemical structure of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde features a chlorophenyl group connected to a benzaldehyde ring through a sulfanyl (thio) bridge. The benzaldehyde portion contains a nitro group at the 3-position and an aldehyde group at the 4-position. This arrangement of functional groups contributes to the compound's unique reactivity profile .
Chemical Identifiers
For precise identification, several chemical identifiers are available for this compound, as shown in Table 2.
Table 2: Chemical Identifiers of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
Identifier Type | Value |
---|---|
IUPAC Name | 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzaldehyde |
InChI | 1S/C13H8ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |
InChIKey | VWXMGEQTGZRDOQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)N+[O-])Cl |
Canonical SMILES | C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)N+[O-])Cl |
These identifiers are useful for database searches and structure verification in research settings .
Reactivity and Chemical Properties
The reactivity of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is governed by its multiple functional groups, each contributing distinct reaction pathways:
Aldehyde Reactivity
The aldehyde group (-CHO) is susceptible to nucleophilic addition reactions, making it potentially reactive with amines (forming imines), alcohols (forming acetals), hydrazines (forming hydrazones), and reducing agents (forming alcohols). These transformations are particularly important in synthesizing derivatives for medicinal chemistry applications .
Nitro Group Reactivity
The nitro group (-NO2) can undergo reduction to form an amino group, which further expands the compound's potential for derivatization. Additionally, the nitro group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution reactions .
Thioether Reactivity
The thioether (sulfanyl) linkage can undergo oxidation to form sulfoxides or sulfones, as well as nucleophilic cleavage under certain conditions. These transformations could be utilized for further structural modifications.
Applications in Research
Medicinal Chemistry
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde has potential applications in medicinal chemistry due to its structural features. Preliminary research indicates it may interact with proteins involved in apoptotic pathways, potentially leading to cell death in cancer cells. Ongoing studies are evaluating its potential as a chemotherapeutic agent by examining its interaction with DNA and other cellular components.
The compound's aldehyde group provides a reactive site for conjugation with biomolecules or formation of Schiff bases with amino groups in proteins, potentially leading to biological activity. Similarly, compounds containing nitro groups and thioether linkages have shown various biological activities in previous research .
Building Block in Organic Synthesis
Due to its multiple functional groups, 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde can serve as a valuable building block in the synthesis of more complex molecules. The aldehyde group provides opportunities for carbon-carbon bond formation via aldol condensations, Wittig reactions, and related transformations.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, it is helpful to compare it with structurally related compounds. Table 3 presents a comparison with selected related compounds.
Table 3: Comparison of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Melting Point (°C) |
---|---|---|---|---|
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde | C₁₃H₈ClNO₃S | 293.73 | Reference compound | 118-120 |
4-Chloro-3-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56 | Lacks thioether linkage and chlorophenyl group | 61-63 |
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarboxylic acid | C₁₃H₈ClNO₄S | 309.72 | Contains carboxylic acid instead of aldehyde | 217 |
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime | C₁₄H₁₁ClN₂O₃S | 322.8 | Contains methyloxime instead of aldehyde | Not reported |
This comparison highlights how subtle structural differences can significantly impact physical properties and potential applications of these compounds .
Current Research and Future Directions
Research on 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is ongoing, with potential applications being explored in various fields:
Medicinal Chemistry Research
Given its structural similarity to compounds with known biological activities, research is being conducted to evaluate its potential medicinal applications. The compound's ability to interact with proteins involved in apoptotic pathways suggests possible anticancer applications that warrant further investigation.
Structure-Activity Relationship Studies
The multiple functional groups in 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde provide opportunities for derivatization, enabling structure-activity relationship (SAR) studies. By synthesizing analogs with modified functional groups, researchers can potentially identify derivatives with enhanced biological activities .
Materials Science Applications
Compounds with similar structures have shown potential in materials science applications, particularly in the development of organic electronic materials. The extended conjugation and presence of electron-withdrawing groups may contribute to interesting electronic properties that could be exploited in such applications .
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